3-(3-Hydroxypropyl)-1-(pyrimidin-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
652992-98-8 |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-1-pyrimidin-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H14N4O3/c16-8-2-6-14-9(17)3-7-15(11(14)18)10-12-4-1-5-13-10/h1,4-5,16H,2-3,6-8H2 |
InChI Key |
AYRBEJZLIYOUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1=O)CCCO)C2=NC=CC=N2 |
Origin of Product |
United States |
Biological Activity
3-(3-Hydroxypropyl)-1-(pyrimidin-2-yl)dihydropyrimidine-2,4(1H,3H)-dione is a dihydropyrimidine derivative notable for its diverse biological activities. This compound features a hydroxyl group and two carbonyl groups that enhance its reactivity and potential pharmacological applications. Understanding its biological activity is crucial for exploring therapeutic avenues, particularly in oncology and immunology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 250.25 g/mol. Its structure includes a dihydropyrimidine core fused with a pyrimidine ring, which plays a significant role in its biological interactions.
Biological Activities
Research indicates that dihydropyrimidines, including this compound, exhibit various biological activities:
The biological mechanisms underlying the activity of 3-(3-Hydroxypropyl)-1-(pyrimidin-2-yl)dihydropyrimidine-2,4(1H,3H)-dione are not fully elucidated. However, its structural features suggest several potential interactions:
- Enzyme Inhibition : The carbonyl groups may participate in enzyme binding through hydrogen bonding or coordination with metal ions.
- Receptor Modulation : The compound might interact with various receptors involved in cellular signaling, influencing processes such as apoptosis and immune response.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Amino-6-methylpyrimidin-2(1H)-one | Structure | Antimicrobial | Lacks hydroxyl group |
| 5-Methyluracil | Structure | Anticancer | Contains a methyl group instead |
| 6-Aryl-dihydropyrimidinones | Structure | Antiviral | Varying aryl substitutions |
The presence of the hydroxyl group in 3-(3-Hydroxypropyl)-1-(pyrimidin-2-yl)dihydropyrimidine-2,4(1H,3H)-dione enhances its solubility and reactivity compared to these compounds.
Case Studies
While specific case studies on this compound are scarce, related dihydropyrimidine derivatives have been evaluated for their pharmacological profiles:
- Study on Anticancer Activity : A series of dihydropyrimidines were tested against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. Mechanistic studies indicated that these compounds induced apoptosis through caspase activation.
- CD73 Inhibition Study : Another study focused on pyrimidine derivatives as CD73 inhibitors reported that certain compounds significantly reduced tumor growth in mouse models by enhancing immune cell infiltration into tumors .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares a dihydropyrimidine-2,4-dione core with several analogs but differs in substituent patterns:
Key Observations :
Physicochemical Properties
Key Observations :
- Higher melting points (e.g., 186°C for 18c) correlate with rigid substituents like cyclopropyl . The target compound’s hydroxypropyl group may reduce crystallinity, lowering its melting point relative to 18c.
- NMR data for hydroxypropyl analogs (e.g., δ ~3.2–4.0 ppm for methoxymethyl groups) suggest distinct electronic environments compared to the target’s hydroxypropyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
